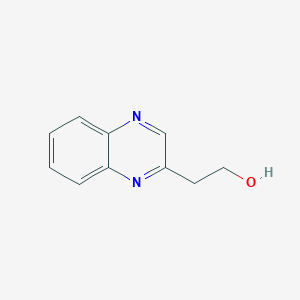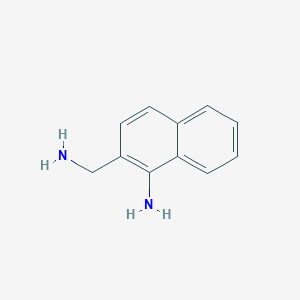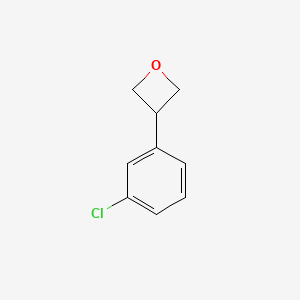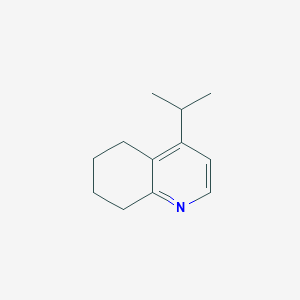
2-(Quinoxalin-2-YL)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinoxalin-2-YL)ethanol is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and agrochemicals . The presence of the quinoxaline ring in this compound imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinoxalin-2-YL)ethanol typically involves the reaction of quinoxaline derivatives with appropriate reagents. One common method is the reduction of quinoxaline-2-carboxylic acid to quinoxalin-2-ylmethanol, followed by further functionalization to obtain this compound . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Quinoxalin-2-YL)ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve solvents such as ethanol, methanol, or dichloromethane, and may require specific temperatures and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions include quinoxalin-2-ylacetaldehyde, quinoxalin-2-ylacetic acid, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
2-(Quinoxalin-2-YL)ethanol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Quinoxalin-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal functions and leading to antimicrobial or anticancer activities . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Quinoxalin-2-YL)ethanol include other quinoxaline derivatives such as quinoxalin-2-ylmethanol, quinoxalin-2-ylacetic acid, and quinoxalin-2-ylacetaldehyde .
Uniqueness
This compound is unique due to its specific structure, which includes both the quinoxaline ring and the ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Propriétés
Numéro CAS |
30093-23-3 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2-quinoxalin-2-ylethanol |
InChI |
InChI=1S/C10H10N2O/c13-6-5-8-7-11-9-3-1-2-4-10(9)12-8/h1-4,7,13H,5-6H2 |
Clé InChI |
IBGYOCWSEXZTCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B11913555.png)





![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11913591.png)


![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11913606.png)


![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)

